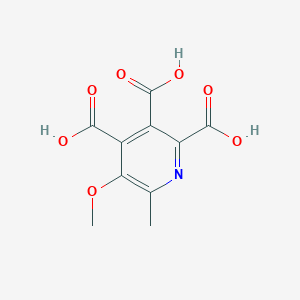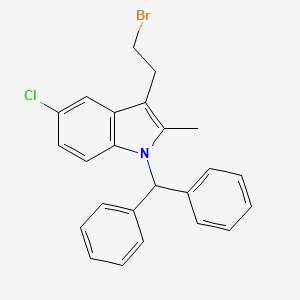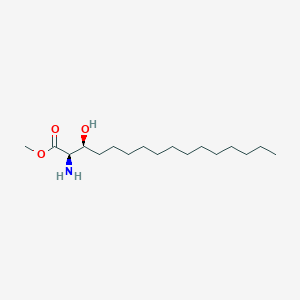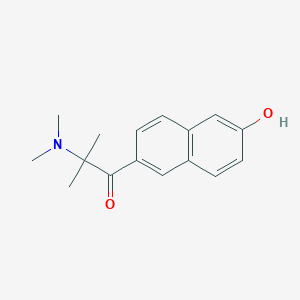![molecular formula C14H16O3 B14198777 [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid CAS No. 923026-33-9](/img/structure/B14198777.png)
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a pentynyl chain, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid typically involves the reaction of 4-methyl-1-phenylpent-1-yne with acetic acid under specific conditions. One common method involves the use of a catalyst, such as palladium, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentynyl chain to a double or single bond.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]butyric acid: Contains a butyric acid moiety.
Uniqueness
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
923026-33-9 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
2-(4-methyl-1-phenylpent-1-yn-3-yl)oxyacetic acid |
InChI |
InChI=1S/C14H16O3/c1-11(2)13(17-10-14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,10H2,1-2H3,(H,15,16) |
InChIキー |
AOATUSSFJTYPRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C#CC1=CC=CC=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)

![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)






![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

